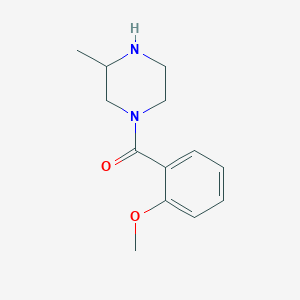![molecular formula C13H15F3N2O B6362148 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 1240564-79-7](/img/structure/B6362148.png)
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O . It has an average mass of 272.266 Da and a monoisotopic mass of 272.113647 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)c1cccc(CN2CCNCC2)c1 . This represents a piperazine ring with a trifluoromethyl group and a benzoyl group attached. The InChI key for this compound is IUMQPHHEFKTLOZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.27 . It has a refractive index of n20/D 1.490 . The boiling point is 89-91 °C at 0.05 mmHg , and the density is 1.179 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine has a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds. It has also been used as a reagent for the synthesis of various compounds, such as insecticides, herbicides, and fungicides. Additionally, this compound has been used in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine acts as an inhibitor of the enzyme cyclooxygenase (COX) and is known to inhibit the metabolism of various drugs. It has been found to inhibit the metabolism of drugs such as ibuprofen and aspirin, as well as other drugs that are metabolized by COX.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase, which is involved in the metabolism of various drugs. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for the control of muscle contraction. Furthermore, this compound has been found to have an anti-inflammatory effect, and has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and is important for the control of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is a versatile compound that can be used in a wide range of laboratory experiments. It is a relatively stable and non-toxic compound, which makes it suitable for use in laboratory experiments. Additionally, this compound is water-soluble, which makes it easy to handle and store. However, this compound is a relatively expensive compound, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
The use of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include the development of new synthetic methods for the production of this compound, the development of new applications for this compound in drug discovery, the use of this compound in the study of biochemical and physiological processes, and the use of this compound in the study of drug metabolism and pharmacokinetics. Additionally, this compound could be used in the development of new drugs and drug formulations, and could be used in the development of new diagnostic tests. Finally, this compound could be used in the development of new analytical techniques for the study of biochemical and physiological processes.
Synthesemethoden
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine can be synthesized from various starting materials such as 3-methyl-1-piperazine, trifluoromethylbenzoyl chloride, and triethylamine. The reaction is conducted in a two-step process, starting with the reaction of 3-methyl-1-piperazine with trifluoromethylbenzoyl chloride in the presence of triethylamine as a catalyst. The reaction is then followed by the addition of aqueous sodium hydroxide to the reaction mixture to form this compound.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Eigenschaften
IUPAC Name |
(3-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-18(6-5-17-9)12(19)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,17H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFBKOCMHJZJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

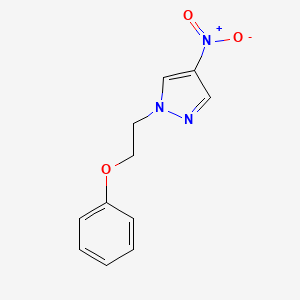
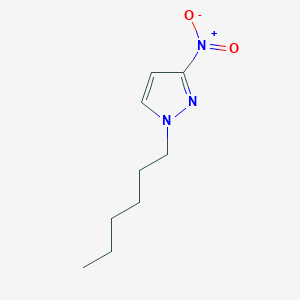
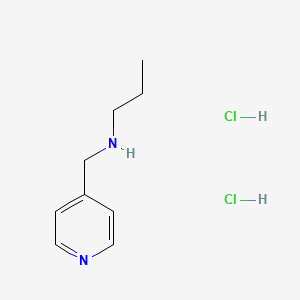
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)
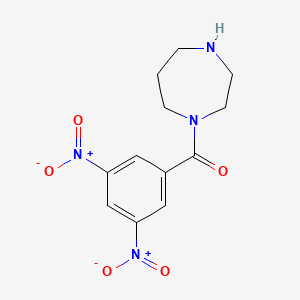
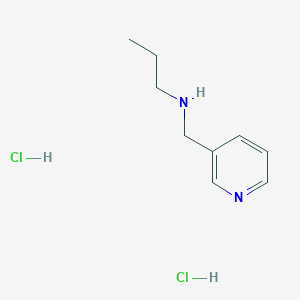
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
